molecular formula C9H12N2O4 B5160635 (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate

(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate

Cat. No. B5160635
M. Wt: 212.20 g/mol
InChI Key: RMSVAMXOKHUJHC-UHFFFAOYSA-N
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Description

(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and is also known as DDP or DMPA.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate has been shown to have minimal toxicity in vitro and in vivo studies. It has also been reported to have low cytotoxicity towards normal cells. It has been shown to have anti-inflammatory properties and may have a role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate in lab experiments are its low toxicity, high yield, and simple synthesis method. However, the limitations are its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research on (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate. It can be further investigated for its potential use in the treatment of other diseases such as cardiovascular diseases and diabetes. Its mechanism of action can be further elucidated to understand its effects on different cell types. The synthesis method can be optimized to improve the yield and purity of the product. The compound can also be modified to improve its solubility and stability in different conditions.
Conclusion:
In conclusion, (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate is a compound that has potential applications in various fields of scientific research. Its simple synthesis method, low toxicity, and high yield make it an attractive compound for further investigation. The future directions for research on this compound are promising, and it may have a significant impact on the treatment of various diseases.

Synthesis Methods

The synthesis of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate involves the reaction between 1,3-dimethylbarbituric acid and methyl chloroacetate in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high. The synthesis method for (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate is simple, cost-effective, and environmentally friendly.

Scientific Research Applications

(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl acetate has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6(12)15-5-7-4-8(13)11(3)9(14)10(7)2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVAMXOKHUJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=O)N(C(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-acetoxymethyluracil

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